molecular formula C9H15Br B8380756 (3-bromopropane-1,1-diyl)dicyclopropane

(3-bromopropane-1,1-diyl)dicyclopropane

Cat. No.: B8380756
M. Wt: 203.12 g/mol
InChI Key: NRCBWPGLKSHPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromopropane-1,1-diyl)dicyclopropane is an organic compound characterized by the presence of a bromine atom attached to a propane chain, which is further connected to two cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-bromopropane-1,1-diyl)dicyclopropane typically involves the reaction of 1,3-dibromopropane with cyclopropane in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.

    Reduction: Reduction of the bromine atom can lead to the formation of propane derivatives.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as hydroxide ions, amines, or thiols, to form different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst.

Major Products:

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Propane derivatives.

    Substitution: Functionalized derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

(3-Bromopropane-1,1-diyl)dicyclopropane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-bromopropane-1,1-diyl)dicyclopropane involves its interaction with molecular targets through various chemical reactions. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The cyclopropane rings provide structural rigidity and influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1,3-Dibromopropane: A precursor used in the synthesis of (3-bromopropane-1,1-diyl)dicyclopropane.

    Cyclopropane: A simple cycloalkane that forms the basis of the cyclopropane rings in the compound.

    1-Bromopropane: A related compound with a single bromine atom attached to a propane chain.

Uniqueness: this compound is unique due to its dual cyclopropane rings and the presence of a bromine atom, which confer distinct chemical properties and reactivity. This structural feature sets it apart from other similar compounds and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

(3-bromo-1-cyclopropylpropyl)cyclopropane

InChI

InChI=1S/C9H15Br/c10-6-5-9(7-1-2-7)8-3-4-8/h7-9H,1-6H2

InChI Key

NRCBWPGLKSHPQS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CCBr)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.5 g Of phosphorus tribromide are slowly added to a solution, cooled to -30° C., of 22 g of 3,3-dicyclopropylpropanol (obtained by reduction of the compound described in preparation A in the presence of lithium aluminum hydride) in 85 ml of anhydrous ether, and the mixture is poured, after returning to room temperature, into 7 ml of ice cold water. The organic phase is then washed with a saturated solution of sodium bicarbonate and then with water until neutral and finally dried and evaporated. The expected product obtained after distillation under vacuum.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
85 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
7 mL
Type
reactant
Reaction Step Four
Yield
60%

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